molecular formula C16H12Cl2N2OS B2711638 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone CAS No. 866038-70-2

3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone

Cat. No.: B2711638
CAS No.: 866038-70-2
M. Wt: 351.25
InChI Key: CQTWYHRZMYRKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazolinone Chemistry

The quinazolinone scaffold emerged as a chemically intriguing heterocyclic system following its first synthesis in 1869 via the reaction of anthranilic acid with cyanide in ethanol, yielding 2-ethoxy-4(3H)-quinazolinone. This foundational work laid the groundwork for systematic explorations into substitution patterns and tautomeric behaviors. By 1903, Gabriel’s synthesis of the quinazoline nucleus marked a pivotal advancement, enabling structural diversification. Early 20th-century studies revealed the lactam-lactim tautomerism inherent to 4(3H)-quinazolinones, where the carbonyl group at position 4 participates in dynamic equilibrium with its enolic form, enhancing reactivity for further functionalization.

The mid-20th century witnessed the therapeutic potential of quinazolinones, exemplified by methaqualone (a 3-phenyl-4-quinazolinone derivative), which became a widely prescribed sedative in the 1960s. Modern synthetic strategies, such as DMAP-catalyzed three-component reactions and iodine/ammonium acetate-assisted condensations, have expanded access to complex quinazolinone derivatives, including those with sulfur-containing substituents.

Table 1: Milestones in Quinazolinone Chemistry

Year Discovery/Innovation Significance
1869 First synthesis of 4(3H)-quinazolinone Established core synthetic methodology
1903 Gabriel’s quinazoline nucleus synthesis Enabled structural diversification
1965 Methaqualone clinical introduction Validated 4-quinazolinones in CNS therapeutics
2014 DMAP-catalyzed multicomponent synthesis Streamlined access to substituted derivatives

Classification and Position of 4(3H)-Quinazolinones in Medicinal Chemistry

4(3H)-Quinazolinones occupy a privileged position in medicinal chemistry due to their structural stability, synthetic versatility, and bioisosteric resemblance to purine bases. Over 200 naturally occurring alkaloids incorporate this scaffold, often with substitutions at positions 2 and 3 that modulate electronic and steric properties. The 4(3H)-quinazolinone core serves as a template for drugs targeting diverse pathways:

  • Anticancer agents : Idelalisib (a PI3Kδ inhibitor) leverages the quinazolinone core for kinase domain interactions.
  • Antimicrobials : (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one exhibits potent activity against methicillin-resistant Staphylococcus aureus by inhibiting penicillin-binding protein 2a.
  • Antileishmanial hybrids : Quinazolinone-pyrimidine conjugates demonstrate efficacy against intracellular amastigotes.

Table 2: Therapeutic Applications of 4(3H)-Quinazolinones

Therapeutic Area Example Compound Target/Mechanism
Oncology Idelalisib PI3Kδ inhibition
Infectious Disease (E)-3-(3-Carboxyphenyl) derivative PBP2a inhibition
Neurology Methaqualone GABA receptor modulation

Emergence of Thiomethyl-Substituted Quinazolinones in Drug Discovery

The incorporation of thiomethyl groups (-SCH$$_3$$) at position 2 of the quinazolinone scaffold represents a strategic innovation to enhance lipophilicity and membrane permeability. Sulfur’s polarizability and moderate electronegativity facilitate interactions with hydrophobic enzyme pockets while improving metabolic stability compared to oxygen analogs. For instance, 2-[(methylsulfanyl)methyl] substitution introduces a sterically compact yet electron-rich moiety, enabling π-π stacking with aromatic residues in target proteins.

Recent studies highlight the role of thiomethyl groups in modulating CDK2 inhibitory activity. In quinazolinone derivatives, the -SCH$$_3$$ substituent at position 2 enhances binding affinity by forming van der Waals contacts with the kinase’s ATP-binding pocket. This pharmacophoric feature is critical for compounds like 5c (GI% = 94.53 against MDA-MB-435 melanoma cells), where the thiomethyl group contributes to optimal ligand-receptor complementarity.

Table 3: Impact of Thiomethyl Substitution on Bioactivity

Compound Substitution Pattern Biological Activity (IC$$_{50}$$)
5c 2-[(Methylsulfanyl)methyl] CDK2 inhibition: 0.82 μM
8a 2-Phenoxymethyl CDK2 inhibition: 1.24 μM

Research Significance of 3,4-Dichlorophenyl Substituents

The 3,4-dichlorophenyl group at position 3 of the quinazolinone core introduces two electron-withdrawing chlorine atoms, which profoundly influence electronic distribution and binding kinetics. Chlorine’s halogen bonding capability and hydrophobic character enhance interactions with target proteins, as demonstrated in melanoma therapeutics:

  • Electron effects : The 3,4-dichloro substitution withdraws electron density from the quinazolinone ring, increasing electrophilicity at position 4 and facilitating hydrogen bonding with catalytic lysine residues in CDK2.
  • Steric optimization : The dichlorophenyl group’s planar geometry allows for optimal insertion into hydrophobic kinase subpockets, as observed in molecular docking studies of compound 5c with CDK2 (PDB: 1HCL).

Table 4: Dichlorophenyl-Containing Quinazolinones in Oncology

Compound Cancer Cell Line GI% / IC$$_{50}$$
5c MDA-MB-435 (melanoma) 94.53% GI / 0.82 μM
5c SNB-75 (glioblastoma) 89.12% GI / 1.05 μM

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-(methylsulfanylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-22-9-15-19-14-5-3-2-4-11(14)16(21)20(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTWYHRZMYRKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated aromatic compound.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanylmethyl (-SCH2_2-) group is susceptible to oxidation under controlled conditions:

  • Mild oxidation (e.g., H2_2O2_2 in acetic acid) converts the thioether to a sulfoxide (-SO-CH2_2-).

  • Strong oxidation (e.g., KMnO4_4/H2_2SO4_4) yields a sulfone (-SO2_2-CH2_2-).

These transformations alter the electronic properties of the quinazolinone core, potentially enhancing interactions with biological targets .

Reaction Reagents Product
Sulfoxide formationH2_2O2_2, AcOH2-[(Methylsulfinyl)methyl] derivative
Sulfone formationKMnO4_4, H2_2SO4_42-[(Methylsulfonyl)methyl] derivative

Nucleophilic Substitution

The 3,4-dichlorophenyl group undergoes regioselective substitution under specific conditions:

  • Hydroxylation : Treatment with NaOH/H2_2O2_2 replaces chlorine atoms with hydroxyl groups at positions 3 or 4 .

  • Amination : Reaction with NH3_3/Cu+^+ catalysts produces amino-substituted phenyl derivatives .

The steric hindrance from the dichloro substituents directs reactivity to the para position relative to existing groups .

Ring Functionalization

The quinazolinone core participates in reactions at the N3 and C2 positions:

  • N3 Alkylation : Reaction with alkyl halides (e.g., CH3_3I) in DMF yields N-alkylated derivatives, altering solubility and bioavailability .

  • C2 Modification : The methylsulfanylmethyl group can be replaced by Grignard reagents (e.g., RMgX) to introduce alkyl/aryl chains .

Hydrolysis and Ring Opening

Under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H2_2O): Cleaves the quinazolinone ring to form anthranilic acid derivatives and dichlorophenyl fragments .

  • Basic Hydrolysis (NaOH/EtOH): Generates 2-aminobenzamide intermediates, which can recyclize under modified conditions .

Metal-Chelating Reactions

The compound exhibits metal-binding properties due to its sulfur and nitrogen atoms:

  • Cu2+^{2+}2+ Chelation : Forms stable complexes via the sulfanyl and carbonyl groups, as demonstrated by cyclic voltammetry .

  • Fe3+^{3+}3+ Interaction : Redox activity observed in Fenton-like reactions, producing hydroxyl radicals .

Biological Pathway Interactions

While not a direct chemical reaction, the compound modulates biological systems through:

  • Enzyme Inhibition : Binds to penicillin-binding proteins (PBPs) via hydrogen bonding with the quinazolinone carbonyl .

  • Antioxidant Activity : Scavenges free radicals via electron donation from the dichlorophenyl and sulfanyl groups .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Quinazoline derivatives have been shown to exhibit significant activity against various cancer types:

  • Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation, such as phosphoinositide-3-kinase (PI3K) and vascular endothelial growth factor receptor (VEGFR) .
  • Case Studies :
    • A study demonstrated that quinazoline derivatives, including this compound, showed potent activity against breast cancer cell lines .
    • Another investigation reported its effectiveness in inhibiting tumor growth in xenograft models .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCancer TypeIC50 (µM)Reference
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinoneBreast Cancer5.0
Other Quinazoline Derivative AProstate Cancer6.5
Other Quinazoline Derivative BMelanoma4.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can be effective against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The presence of the dichlorophenyl group enhances the lipophilicity and reactivity of the compound, allowing it to penetrate bacterial cell membranes effectively .
  • Case Studies :
    • In vitro studies showed that this compound exhibited significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2
Escherichia coli16
Bacillus subtilis8

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this quinazolinone derivative shows promise in other therapeutic areas:

  • Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .
  • Antidiabetic Potential : Molecular docking studies indicate that these compounds may inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Halogenated Aryl Groups

  • 6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone (CAS 477864-78-1): This derivative shares the 3,4-dichlorophenyl group at position 2 but replaces the methylsulfanylmethyl group with a hydroxyl at position 3. The hydroxyl group increases polarity, likely reducing membrane permeability compared to the target compound’s methylsulfanylmethyl substituent . Biological Activity: Hydroxyl-substituted derivatives often exhibit moderate antimicrobial activity but may lack the metabolic stability of sulfur-containing analogs .
  • 3-(2-Chlorophenyl)-2-sulfanylquinazolin-4(3H)-one :
    Positional isomerism (2-chlorophenyl at position 3 vs. 3,4-dichlorophenyl in the target compound) results in distinct electronic and steric effects. The 2-chlorophenyl group may hinder planar stacking interactions critical for DNA intercalation in antitumor applications .

Non-Halogenated Aryl Groups

Substitution at Position 2

Sulfur-Containing Groups

  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one :
    This compound () shares the methylsulfanylmethyl group at position 2 but incorporates a 4-methoxyphenyl group at position 3. The methoxy group enhances electron-donating capacity, which may counteract the electron-withdrawing effects of sulfur, altering binding kinetics .

  • 2-{[(4-Chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone: Replacing methylsulfanyl with a sulfonyl group increases polarity and oxidative stability but may reduce bioavailability due to higher hydrophilicity .

Halogenated and Mixed Substitutions

  • However, bromine’s larger atomic radius compared to chlorine may reduce compatibility with certain enzyme active sites .

Disubstituted Derivatives

  • 2-Phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones: These derivatives () feature a benzothiazole group at position 3 and phenyl at position 2. The benzothiazole moiety confers π-π stacking capabilities, which are absent in the target compound’s dichlorophenyl group. Reported anti-inflammatory activity (IC₅₀: 12–18 μM) suggests benzothiazole derivatives may outperform sulfur-containing analogs in cyclooxygenase inhibition .
  • Methyl 2-((3-(3-Methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate :
    A green chemistry-derived analog () with a thioacetate ester at position 2. The ester group improves synthetic accessibility but may confer lower thermal stability compared to methylsulfanylmethyl .

Antimicrobial Activity

  • Halogenation at position 2 (e.g., 3,4-dichlorophenyl) correlates with broad-spectrum antimicrobial activity. For example, 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolinone () showed MIC values of 4–8 μg/mL against Staphylococcus aureus .
  • Sulfur-containing groups (e.g., methylsulfanylmethyl) enhance membrane penetration in Gram-negative bacteria due to increased lipophilicity .

Antitumor Activity

  • 3-Benzyl-4(3H)-quinazolinones () demonstrated IC₅₀ values of 8–12 μM against breast cancer (MCF-7) cells, while halogenated derivatives like the target compound may achieve lower IC₅₀ values due to improved DNA intercalation .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound Not Reported 3.8 3,4-Dichlorophenyl, Methylsulfanylmethyl
6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy 228–230 2.5 3-Hydroxy, 3,4-Dichlorophenyl
6,8-Dibromo-2-(3,4-dichlorophenyl) 190–192 4.2 6,8-Dibromo, 3,4-Dichlorophenyl

Biological Activity

3-(3,4-Dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on a review of recent research findings.

  • Molecular Formula : C16H12Cl2N2OS
  • Molecular Weight : 351.25 g/mol
  • CAS Number : 1479319

Antimicrobial Activity

Quinazolinone derivatives, including the compound , have shown significant antimicrobial activity against a range of pathogens. Notably:

  • Antibacterial Effects : The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains due to its ability to inhibit penicillin-binding proteins .
  • Antifungal Activity : Research has demonstrated that quinazolinones can inhibit fungal growth, particularly against species such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone has been explored through various studies:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, one study reported an IC50 of 10 μM against PC3 cells .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a critical role in tumor proliferation and survival . The structure-activity relationship indicates that modifications at specific positions enhance its binding affinity to EGFR.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, it has been shown to alleviate pain and inflammation effectively .

Other Biological Activities

In addition to the aforementioned activities, 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone has also demonstrated:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, with studies indicating it can scavenge free radicals effectively .
  • Analgesic Properties : It has been evaluated for pain relief in animal models and demonstrated significant analgesic effects .
  • Anticonvulsant Effects : Some derivatives have been tested for anticonvulsant activity, showing promise in reducing seizure frequency in preclinical models .

Summary of Biological Activities

Biological ActivityEffectivenessReference
AntibacterialPotent against MRSA
AntifungalEffective against C. albicans
CytotoxicityIC50 = 10 μM (PC3 cells)
Anti-inflammatoryComparable to NSAIDs
AntioxidantHigh free radical scavenging
AnalgesicSignificant pain relief
AnticonvulsantReduces seizure frequency

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines. The compound showed a dose-dependent inhibition of cell growth across multiple lines with notable selectivity for prostate and breast cancer cells .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of chlorinated quinazolinones, highlighting enhanced efficacy due to the presence of dichloro substituents which increased lipophilicity and penetration into bacterial cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step process. For example, one route involves condensation of 3,4-dichloroaniline with methyl thioacetate under acidic conditions to form the quinazolinone core, followed by alkylation at the 2-position using methylsulfanyl-methyl halides. Reaction optimization includes controlling temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and catalyst use (e.g., p-toluenesulfonic acid) to improve yield and purity .
  • Key Considerations : Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dichlorophenyl and methylsulfanyl groups) .
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry. For example, single-crystal studies reveal a planar quinazolinone core with dihedral angles between aromatic rings (e.g., 15–25°) .
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to validate structural assignments.

Q. How is the compound initially screened for biological activity in academic research?

  • Methodology :

  • Anti-inflammatory Assays : Use carrageenan-induced rat paw edema models to measure inhibition of swelling (% inhibition vs. control) .
  • Antimicrobial Screening : Employ broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Data Reporting : Include positive controls (e.g., ibuprofen for inflammation) and statistical analysis (e.g., ANOVA for dose-response curves).

Advanced Research Questions

Q. What strategies are used to establish structure-activity relationships (SAR) for quinazolinone derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications at the 3-(3,4-dichlorophenyl) or 2-(methylsulfanyl) groups. For example, replacing methylsulfanyl with ethylsulfanyl alters lipophilicity and antibacterial potency .
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
    • Data Analysis : Use QSAR models to correlate electronic (Hammett constants) or steric parameters (molar refractivity) with activity .

Q. How can experimental designs address contradictions in reported biological data (e.g., varying efficacy across studies)?

  • Case Example : If one study reports strong antimicrobial activity while another shows weak effects:

  • Replicate Conditions : Standardize bacterial strains, inoculum size, and solvent controls.
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify confounding variables (e.g., solvent polarity affecting compound solubility) .
    • Resolution : Validate findings using orthogonal assays (e.g., time-kill kinetics alongside MIC assays) .

Q. What advanced techniques are used to study the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or bacterial DNA gyrase) using AutoDock Vina. Key interactions include hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with dichlorophenyl groups .
  • In Vivo Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Parameters include TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life .
    • Data Integration : Combine docking results with mutagenesis studies (e.g., site-directed mutations in target enzymes) to confirm binding sites.

Key Considerations for Researchers

  • Reproducibility : Document solvent purity, bacterial strain identifiers, and crystallography refinement parameters (e.g., R-factors) .
  • Ethical Compliance : Follow institutional guidelines for in vivo studies, including humane endpoints in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.